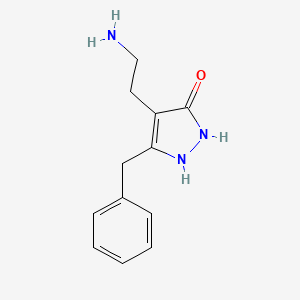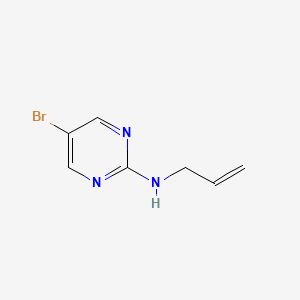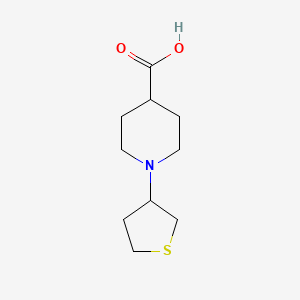
1-(BENZYLIDENEIMINO)-2,4-DIMETHYL-5-CYANO-6-PYRIDONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(BENZYLIDENEIMINO)-2,4-DIMETHYL-5-CYANO-6-PYRIDONE is a heterocyclic compound that belongs to the class of pyridones This compound is characterized by its unique structure, which includes a benzylideneimino group attached to a pyridone ring
Vorbereitungsmethoden
The synthesis of 1-(BENZYLIDENEIMINO)-2,4-DIMETHYL-5-CYANO-6-PYRIDONE typically involves the condensation of benzaldehyde with 2,4-dimethyl-5-cyano-6-pyridone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires refluxing in an appropriate solvent like ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing the reaction conditions for industrial-scale production, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-(BENZYLIDENEIMINO)-2,4-DIMETHYL-5-CYANO-6-PYRIDONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyridone ring.
Condensation: It can participate in condensation reactions with various aldehydes or ketones, forming new imine or Schiff base derivatives.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions.
Wissenschaftliche Forschungsanwendungen
1-(BENZYLIDENEIMINO)-2,4-DIMETHYL-5-CYANO-6-PYRIDONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated that this compound exhibits anticancer properties. It has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor. Its ability to form protective layers on metal surfaces helps prevent corrosion in various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(BENZYLIDENEIMINO)-2,4-DIMETHYL-5-CYANO-6-PYRIDONE involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to key enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
In cancer cells, the compound may induce apoptosis through the activation of intrinsic apoptotic pathways. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
1-(BENZYLIDENEIMINO)-2,4-DIMETHYL-5-CYANO-6-PYRIDONE can be compared with other similar compounds, such as:
2,4-Dimethyl-5-cyano-6-pyridone: This compound lacks the benzylideneimino group, making it less versatile in terms of chemical reactivity and applications.
Benzylidene derivatives of pyridones: These compounds share the benzylideneimino group but may differ in the substitution pattern on the pyridone ring. The presence of different substituents can significantly impact their chemical and biological properties.
Schiff bases: Schiff bases are a broad class of compounds that include imine functional groups. This compound is a specific example of a Schiff base with unique structural features.
The uniqueness of this compound lies in its combination of a benzylideneimino group with a pyridone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89814-99-3 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-[(E)-benzylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O/c1-11-8-12(2)18(15(19)14(11)9-16)17-10-13-6-4-3-5-7-13/h3-8,10H,1-2H3/b17-10+ |
InChI-Schlüssel |
YTODHHLHESCNOI-LICLKQGHSA-N |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2)C#N)C |
Isomerische SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CC=C2)C#N)C |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2)C#N)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B3434278.png)






![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B3434333.png)

![2-Tert-butyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B3434347.png)



![1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/new.no-structure.jpg)
